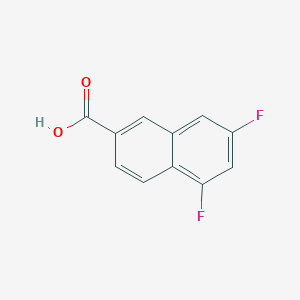
5,7-Difluoro-2-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Difluoro-2-naphthoic acid is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of two fluorine atoms at the 5th and 7th positions on the naphthalene ring, and a carboxylic acid group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-2-naphthoic acid can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, α-naphthylmagnesium bromide can be reacted with carbon dioxide to form the corresponding carboxylic acid . Another method involves the hydrolysis of ethyl α-naphthoate, which is prepared from α-naphthylmagnesium bromide . Additionally, the compound can be synthesized by heating 3-hydroxy-2-naphthoic acid with ammonia under pressure in the presence of catalysts such as zinc chloride .
Industrial Production Methods
Industrial production of this compound may involve catalytic synthesis methods to optimize yield and reduce costs. For example, catalytic synthesis of related compounds has been developed to overcome issues such as high reaction steps and stringent conditions .
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Difluoro-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,7-Difluoro-2-naphthoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5,7-Difluoro-2-naphthoic acid involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain enzymes, influencing their activity. The compound’s fluorine atoms can enhance its binding affinity to targets through hydrogen bonding and hydrophobic interactions . Additionally, the naphthoic acid moiety can intercalate into DNA, affecting gene expression and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthoic acid: Similar in structure but lacks the fluorine atoms, leading to different chemical properties and reactivity.
1-Naphthoic acid: Another naphthoic acid derivative without fluorine substitution, used in different synthetic applications.
Uniqueness
5,7-Difluoro-2-naphthoic acid is unique due to the presence of fluorine atoms, which significantly alter its chemical behavior and enhance its reactivity compared to non-fluorinated analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C11H6F2O2 |
|---|---|
Poids moléculaire |
208.16 g/mol |
Nom IUPAC |
5,7-difluoronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H6F2O2/c12-8-4-7-3-6(11(14)15)1-2-9(7)10(13)5-8/h1-5H,(H,14,15) |
Clé InChI |
HTIULSLCAVNIJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2C=C1C(=O)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


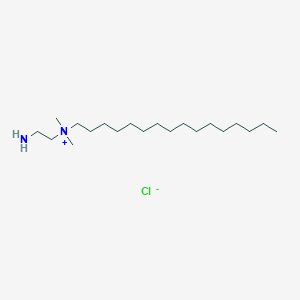



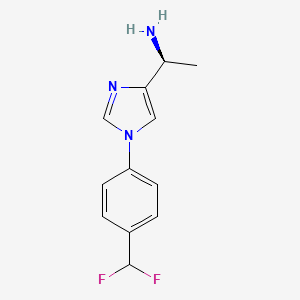
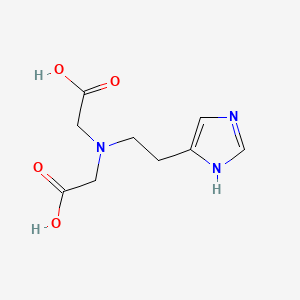

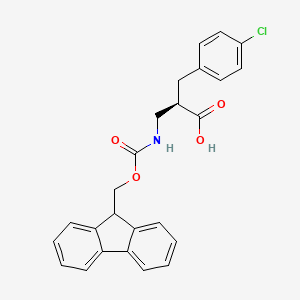


![5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12949863.png)

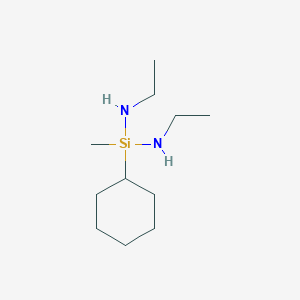
![(2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid](/img/structure/B12949883.png)
